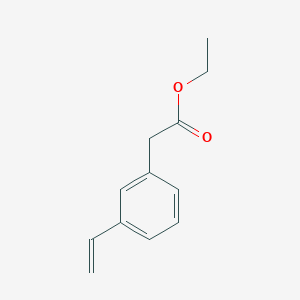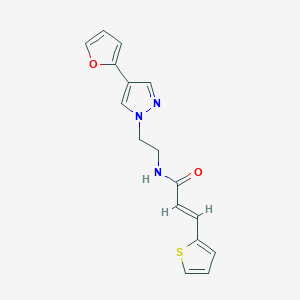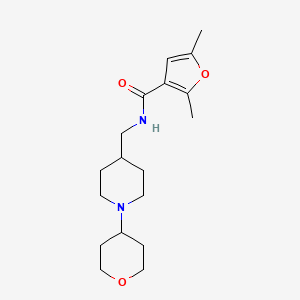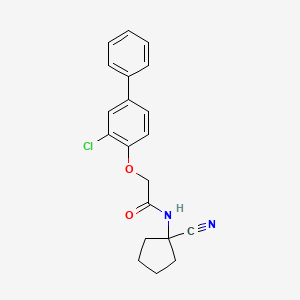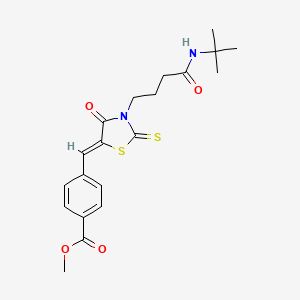
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide, also known as BPP-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP-3 belongs to the class of pyridazine derivatives and has been shown to exhibit several biological activities.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide and its analogues have been explored for their potential as acetylcholinesterase (AChE) inhibitors. Research indicates that certain structural modifications in this compound, such as the introduction of a lipophilic environment on the pyridazine ring, can enhance AChE inhibitory activity. This property is significant for the development of treatments for conditions like Alzheimer's disease, where AChE inhibition can help increase acetylcholine levels and improve cognitive functions (Contreras et al., 2001).
Anticonvulsant Activity
The anticonvulsant potential of 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide derivatives has been evaluated through various animal models of epilepsy. Structural variations, particularly in the aryl ring of the pyridazine moiety, have been found to significantly influence anticonvulsant activity. Such findings are crucial for the development of new antiepileptic drugs, offering insights into the design of compounds with enhanced efficacy and selectivity (Hallot et al., 1986).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating the pharmaceutical importance of pyridazine analogs. Such research contributes to the discovery and development of new drugs with potential applications in treating a wide range of diseases, highlighting the versatility of this chemical scaffold in medicinal chemistry (Sallam et al., 2021).
Antibacterial Activity
Research into novel thieno[2,3-c]pyridazines and related compounds using 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide as a starting material has demonstrated significant antibacterial activities. Such studies are pivotal in addressing the growing concern of antibiotic resistance, suggesting the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014).
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-18-31-22-9-5-2-6-10-22)23-11-12-24(28-27-23)29-16-13-21(14-17-29)19-20-7-3-1-4-8-20/h1-12,21H,13-19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFWKMLUATPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


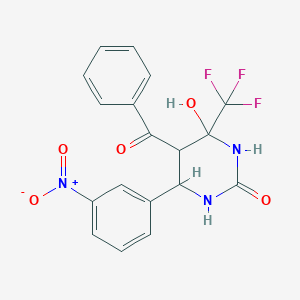

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
